N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
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Overview
Description
N-(4-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .
Preparation Methods
The synthesis of N-(4-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones in solvents such as ethanol, methanol, or glacial acetic acid . The reaction conditions often include heating and the presence of a catalytic amount of base to facilitate the formation of the Schiff base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or metal ions. The compound forms stable complexes with these targets, altering their activity and leading to various biochemical effects . The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-(4-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can be compared with other Schiff base hydrazones, such as:
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C21H15I2N3O3 |
---|---|
Molecular Weight |
611.2 g/mol |
IUPAC Name |
4-benzamido-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H15I2N3O3/c22-16-10-15(19(27)18(23)11-16)12-24-26-21(29)14-6-8-17(9-7-14)25-20(28)13-4-2-1-3-5-13/h1-12,27H,(H,25,28)(H,26,29)/b24-12+ |
InChI Key |
GZSYCSFFJVDFPO-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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